Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate typically involves the esterification of estradiol with octanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of estradiol 17-octanoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to estradiol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Estrone derivatives.
Reduction: Estradiol.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Utilized in hormone replacement therapy and contraceptive formulations.
Industry: Employed in the synthesis of other estrogenic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate involves its conversion to estradiol in the body. Estradiol binds to estrogen receptors (ERs) in target tissues, leading to the activation of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Estradiol 17-valerate: Another ester of estradiol used in hormone replacement therapy.
Estradiol 17-heptanoate: Similar in structure and function, used in contraceptives.
Estradiol 17-hexanoate: Used in similar medical applications.
Uniqueness
Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate is unique due to its specific ester group, which affects its pharmacokinetics and pharmacodynamics. The octanoate ester provides a longer duration of action compared to shorter-chain esters, making it suitable for sustained-release formulations .
Properties
CAS No. |
63042-22-8 |
---|---|
Molecular Formula |
C26H38O3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] octanoate |
InChI |
InChI=1S/C26H38O3/c1-3-4-5-6-7-8-25(28)29-24-14-13-23-22-11-9-18-17-19(27)10-12-20(18)21(22)15-16-26(23,24)2/h10,12,17,21-24,27H,3-9,11,13-16H2,1-2H3/t21-,22-,23+,24+,26+/m1/s1 |
InChI Key |
VJJJFYBJSXJBPB-XRKIENNPSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
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